

An In-depth Technical Guide to 1,2-Bis(4-fluorophenyl)ethane

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Compound of Interest

Compound Name: 1,2-Bis(4-fluorophenyl)ethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Bis(4-fluorophenyl)ethane**, including its chemical identity, synthesis, and potential applications in research and drug development.

Core Compound Identification

CAS Number: 458-76-4

IUPAC Name: 1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene

Property	Value
Molecular Formula	C ₁₄ H ₁₂ F ₂
Molecular Weight	218.24 g/mol
Melting Point	90 °C
Boiling Point	269 °C

Synthesis and Experimental Protocols

The synthesis of **1,2-Bis(4-fluorophenyl)ethane** can be achieved through several methodologies, primarily involving the formation of the central ethane bridge. Below are

detailed experimental protocols for two common synthetic routes.

Reductive Coupling of 4-Fluorobenzyl Halides

This method involves the coupling of two 4-fluorobenzyl halide molecules.

Experimental Protocol:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with magnesium turnings.
- **Grignard Reagent Formation:** Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of a solution of 4-fluorobenzyl bromide in anhydrous diethyl ether to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.
- **Coupling Reaction:** A solution of a suitable coupling catalyst, such as a cobalt(II) or iron(III) salt, in anhydrous THF is added to the Grignard reagent at 0 °C.
- **Work-up:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield **1,2-Bis(4-fluorophenyl)ethane**.

Catalytic Hydrogenation of 4,4'-Difluorostilbene

This protocol involves the reduction of the double bond in 4,4'-difluorostilbene.

Experimental Protocol:

- **Reaction Setup:** A solution of 4,4'-difluorostilbene in a suitable solvent such as ethanol or ethyl acetate is placed in a hydrogenation vessel.
- **Catalyst Addition:** A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

- Hydrogenation: The vessel is connected to a hydrogen source and purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
- Filtration: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
- Purification: The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure **1,2-Bis(4-fluorophenyl)ethane**.

Spectroscopic Data

Spectroscopic Data for 1,2-Bis(4-fluorophenyl)ethane

¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.15-7.11 (m, 4H, Ar-H), 6.98-6.94 (m, 4H, Ar-H), 2.87 (s, 4H, CH ₂)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 161.5 (d, J = 244.4 Hz), 137.2 (d, J = 3.3 Hz), 130.1 (d, J = 7.8 Hz), 115.2 (d, J = 21.2 Hz), 37.0
Mass Spectrometry (EI)	m/z (%): 218 (M ⁺ , 100), 109 (M ⁺ /2, 85)

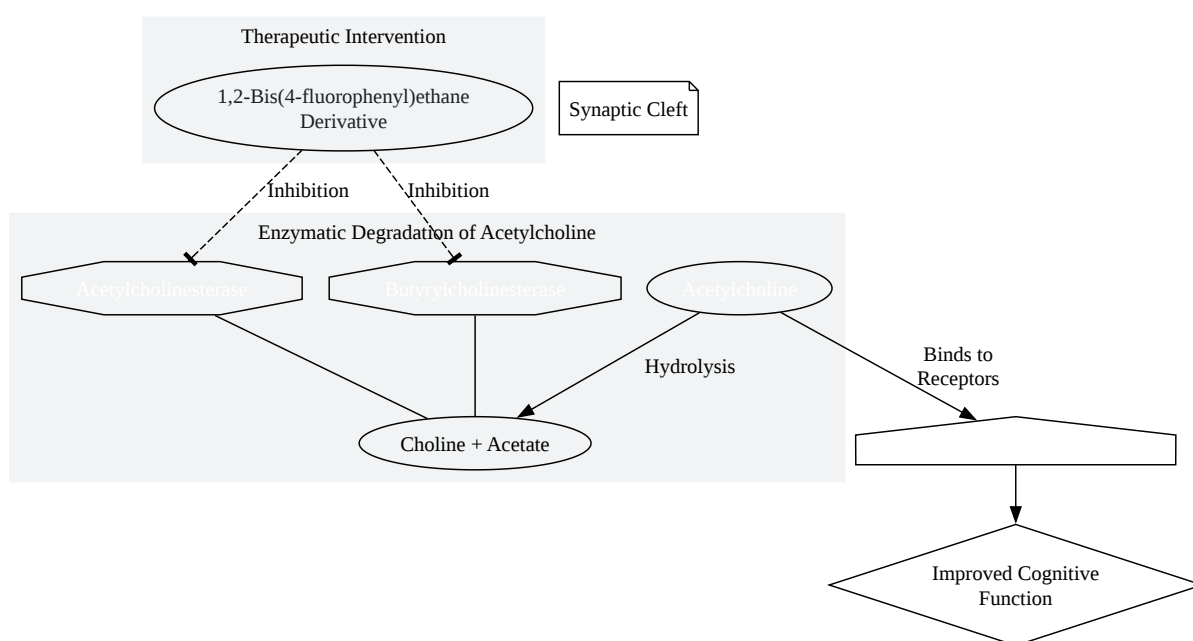
Applications in Drug Development

The bibenzyl scaffold, of which **1,2-Bis(4-fluorophenyl)ethane** is a member, is a recurring motif in biologically active molecules. Derivatives of this core structure have been investigated for a range of therapeutic applications.

Cholinesterase Inhibition for Alzheimer's Disease

Bibenzyl derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.^{[1][2]} The rationale is that inhibiting these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive function.

The general structure of these inhibitors often involves a central bibenzyl core with various substituents on the phenyl rings that interact with the active site of the cholinesterase enzymes. The fluorine atoms in **1,2-Bis(4-fluorophenyl)ethane** can potentially enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and membrane permeability.

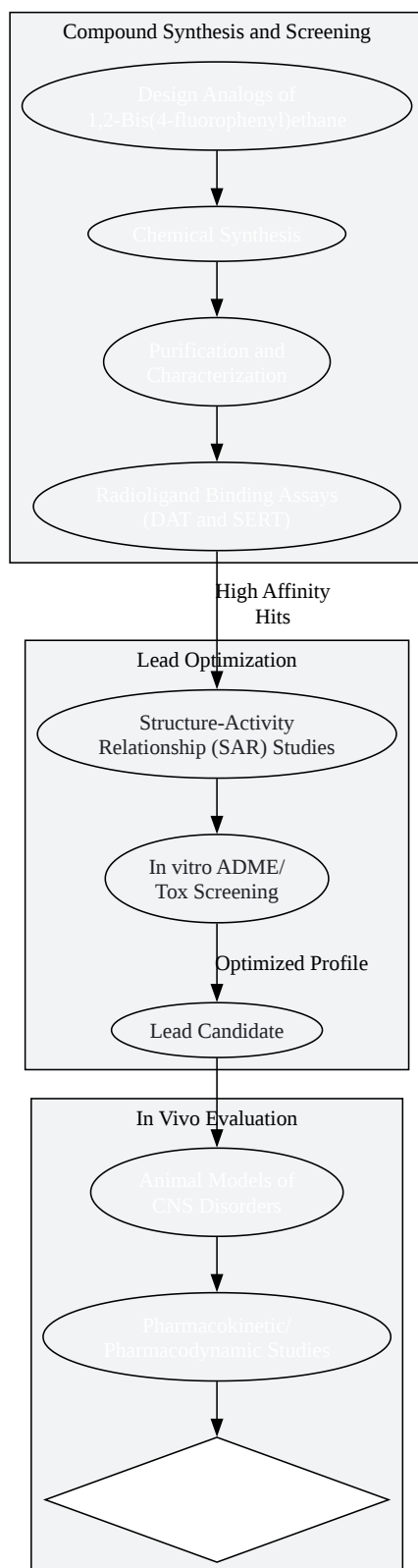


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Caption: Proposed mechanism of action for bibenzyl derivatives as cholinesterase inhibitors.

Dopamine and Serotonin Transporter Affinity

Derivatives of 1,2-bis(4-fluorophenyl)methane, a structurally related class of compounds, have been explored for their binding affinity to dopamine (DAT) and serotonin (SERT) transporters. [3] Flmodafinil, a bis(4-fluorophenyl)methyl derivative, is a selective dopamine reuptake inhibitor that has been investigated for conditions such as narcolepsy and ADHD. [4] The **1,2-bis(4-fluorophenyl)ethane** scaffold could serve as a basis for the design of novel ligands targeting these transporters, which are crucial in the neuropharmacology of various central nervous system disorders.



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Caption: Experimental workflow for the development of CNS-active compounds from a bibenzyl scaffold.

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